molecular formula C19H18N4O3 B11048413 Ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenyl-5-hexenoate

Ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenyl-5-hexenoate

Cat. No.: B11048413
M. Wt: 350.4 g/mol
InChI Key: KJAJSAQBIXWDHV-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenyl-5-hexenoate: is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl group (C₂H₅): The ethyl group is attached to the carbon chain, providing the compound’s name.

    Acetyl group (CH₃CO): This functional group contributes to the compound’s reactivity and chemical behavior.

    Amino group (NH₂): The amino group introduces basic properties and potential for hydrogen bonding.

    Tricyano group (NC₃): The presence of three cyano (CN) groups imparts electron-withdrawing characteristics.

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

Industrial Production::
  • Industrial synthesis typically involves optimized conditions for scalability, yield, and purity.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions due to the presence of the acetyl group.

    Reduction: Reduction of the cyano group can yield corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Common Reagents: Sodium cyanide (NaCN), ammonia (NH₃), and various oxidizing/reducing agents.

    Major Products: Amines, substituted derivatives, and related compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Explored for drug development (e.g., antitumor agents).

    Industry: Employed in the synthesis of complex molecules.

Mechanism of Action

    Targets: Specific enzymes, receptors, or cellular pathways.

    Pathways: Modulation of biochemical processes (e.g., inhibition of protein kinases).

Comparison with Similar Compounds

    Uniqueness: The combination of acetyl, amino, and tricyano groups sets it apart.

    Similar Compounds: Related compounds include other cyano-substituted esters and amines.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenylhex-5-enoate

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)16(12(2)24)17(13-7-5-4-6-8-13)15(11-22)18(23)14(9-20)10-21/h4-8,15-17H,3,23H2,1-2H3

InChI Key

KJAJSAQBIXWDHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)C(C#N)C(=C(C#N)C#N)N)C(=O)C

Origin of Product

United States

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